molecular formula C22H18ClN3O2S B11579234 (2Z)-6-(4-chlorobenzyl)-2-[4-(propan-2-yl)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-chlorobenzyl)-2-[4-(propan-2-yl)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11579234
M. Wt: 423.9 g/mol
InChI Key: NKFRLVBGAWRFBP-UNOMPAQXSA-N
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Description

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound featuring a thiazolo[3,2-b][1,2,4]triazine core This compound is characterized by its unique structural elements, including a chlorophenyl group and a propan-2-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. One common approach includes the condensation of appropriate thiazole and triazine derivatives under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques. The preparation method is designed to be simple and suitable for large-scale production, ensuring good solubility and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[4-(PROPAN-2- YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[4-(PROPAN-2- YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[4-(PROPAN-2- YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various cellular responses, including inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[4-(PROPAN-2- YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE stands out due to its unique structural features and potential applications in various fields. Its combination of a thiazolo[3,2-b][1,2,4]triazine core with chlorophenyl and propan-2-ylphenyl groups provides distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C22H18ClN3O2S

Molecular Weight

423.9 g/mol

IUPAC Name

(2Z)-6-[(4-chlorophenyl)methyl]-2-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H18ClN3O2S/c1-13(2)16-7-3-15(4-8-16)12-19-21(28)26-22(29-19)24-20(27)18(25-26)11-14-5-9-17(23)10-6-14/h3-10,12-13H,11H2,1-2H3/b19-12-

InChI Key

NKFRLVBGAWRFBP-UNOMPAQXSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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